

MOPAC Geometry Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Мосрас	
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This guide provides troubleshooting assistance for common issues encountered during geometry optimization calculations using MOPAC. It is intended for researchers, scientists, and professionals in drug development and computational chemistry.

Frequently Asked Questions (FAQs) Q1: My geometry optimization is not converging and I see the error "EXCESSIVE NUMBER OF OPTIMIZATION CYCLES." What should I do?

This is one of the most common issues in MOPAC. It indicates that the calculation has reached the maximum number of allowed steps without finding a stationary point on the potential energy surface.

Troubleshooting Steps:

- Check the Initial Geometry: A poor starting structure is a frequent cause of convergence failure. Ensure that your initial bond lengths, angles, and dihedral angles are reasonable. Visualize the input structure to check for any obvious problems like overlapping atoms.
- Increase Optimization Cycles: If the geometry seems to be steadily improving but just needs more time, you can increase the maximum number of cycles using the CYCLES keyword.
 For example, CYCLES=500.



- Switch the Optimizer: The default optimizer might not be the best for every system. Try switching to the Eigenvector Following (EF) routine, which can be more robust for complex potential energy surfaces. Use the EF keyword.
- Reset the Hessian: Sometimes, the optimizer's search direction becomes unhelpful.
 Resetting the Hessian matrix can help. This can be done using the RECALC=N keyword,
 where N is the number of cycles after which the Hessian is recalculated (e.g., RECALC=10).
- Refine Search Criteria: For difficult cases, you can try tightening the convergence criteria
 using the PRECISE keyword. This will require the optimizer to meet stricter conditions for the
 gradient norm.

Q2: MOPAC terminates with a "GEOMETRY IS BAD" or similar error message immediately. What does this mean?

This error typically points to a significant problem with the input structure that prevents the calculation from even starting.

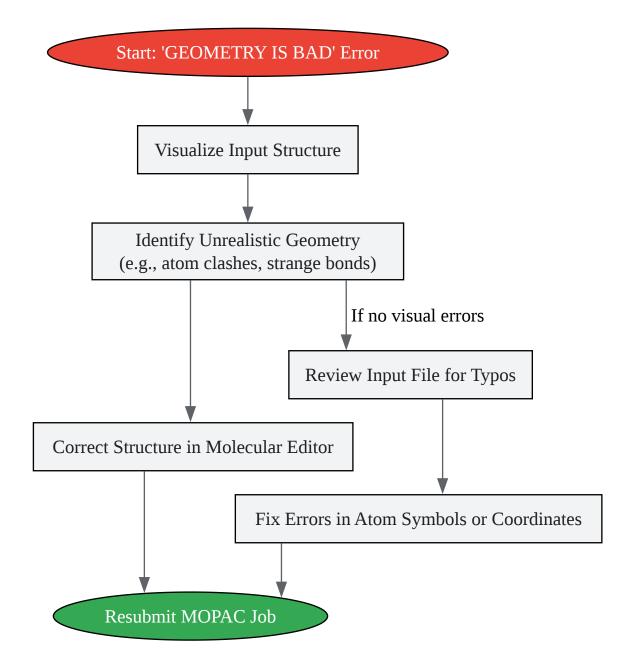
Common Causes:

- Unrealistic Bond Distances: Atoms may be too close together (leading to high steric repulsion) or too far apart. Most chemical bonds fall within a well-known range of lengths.
- Incorrect Connectivity: The defined atomic connectivity does not represent a chemically sensible molecule.
- Data Entry Errors: There might be typos in the input file, such as incorrect atom symbols or coordinates.

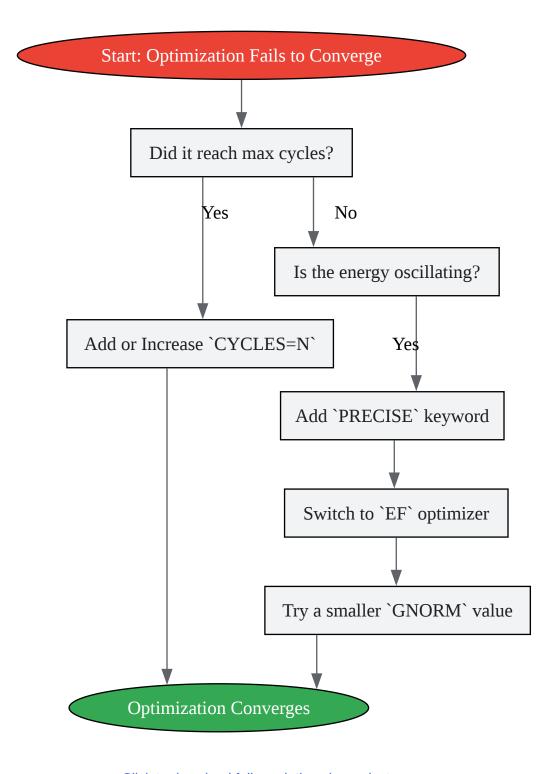
Resolution Workflow:

The following diagram illustrates a systematic approach to resolving issues with the initial geometry.









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 To cite this document: BenchChem. [MOPAC Geometry Optimization: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609853#troubleshooting-mopac-geometry-optimization-failures]



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